3-(2H-1,3-benzodioxole-5-carbonyl)-1-benzyl-6-fluoro-1,4-dihydroquinolin-4-one
Description
This compound belongs to the 1,4-dihydroquinolin-4-one class, characterized by a bicyclic core with a ketone group at position 4. Key structural features include:
- 1-Benzyl substitution: Enhances lipophilicity and may influence binding interactions in biological targets due to aromatic π-stacking or steric effects.
- Benzodioxole derivatives are often associated with metabolic stability and bioavailability .
- 6-Fluoro substituent: Fluorine at position 6 likely improves metabolic resistance by blocking oxidation sites and modulates electronic effects (e.g., increased electronegativity) on the quinoline ring .
The dihydroquinolin-4-one scaffold is prevalent in medicinal chemistry, particularly in antimicrobial and kinase-inhibitory agents. The combination of substituents in this compound suggests a design optimized for target engagement and pharmacokinetic properties.
Properties
IUPAC Name |
3-(1,3-benzodioxole-5-carbonyl)-1-benzyl-6-fluoroquinolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16FNO4/c25-17-7-8-20-18(11-17)24(28)19(13-26(20)12-15-4-2-1-3-5-15)23(27)16-6-9-21-22(10-16)30-14-29-21/h1-11,13H,12,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYUIVSCQRGELBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)C3=CN(C4=C(C3=O)C=C(C=C4)F)CC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16FNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2H-1,3-benzodioxole-5-carbonyl)-1-benzyl-6-fluoro-1,4-dihydroquinolin-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized from catechol and formaldehyde under acidic conditions.
Quinolinone Core Formation: The quinolinone core is formed through a cyclization reaction involving aniline derivatives and appropriate reagents.
Introduction of the Fluoro Group: The fluoro substituent is introduced via electrophilic fluorination using reagents such as Selectfluor.
Coupling Reactions: The benzodioxole ring and the quinolinone core are coupled using suitable coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
3-(2H-1,3-benzodioxole-5-carbonyl)-1-benzyl-6-fluoro-1,4-dihydroquinolin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the fluoro substituent, where nucleophiles like amines or thiols replace the fluoro group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of quinolinone derivatives with additional oxygen functionalities.
Reduction: Formation of reduced quinolinone derivatives.
Substitution: Formation of amino or thiol-substituted quinolinone derivatives.
Scientific Research Applications
3-(2H-1,3-benzodioxole-5-carbonyl)-1-benzyl-6-fluoro-1,4-dihydroquinolin-4-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antidiabetic agent due to its ability to inhibit enzymes like α-amylase.
Drug Discovery: The compound serves as a lead molecule in the development of new therapeutic agents targeting various diseases.
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound is studied for its cytotoxic effects on cancer cell lines and its safety profile on normal cells.
Mechanism of Action
The mechanism of action of 3-(2H-1,3-benzodioxole-5-carbonyl)-1-benzyl-6-fluoro-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following compounds share the 1,4-dihydroquinolin-4-one core but differ in substituents, enabling comparative analysis:
Physicochemical and Pharmacokinetic Implications
Lipophilicity :
- Ethoxy (electron-donating) may diminish this effect . The carbonyl linker in the target compound (vs. direct benzodioxole attachment in ) introduces a hydrogen-bond acceptor, critical for target binding.
Metabolic Stability :
- Fluorine at position 6 (target) blocks common metabolic sites (e.g., CYP450 oxidation), whereas ethoxy (analogue ) may undergo O-dealkylation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
